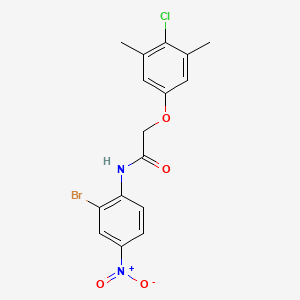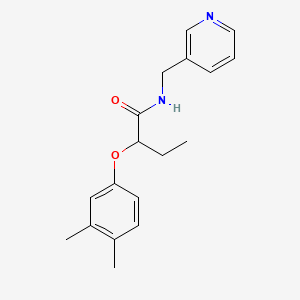![molecular formula C9H11N3OS B4891838 4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
4-{[(methylamino)carbonothioyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(methylamino)carbonothioyl]amino}benzamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative. It was initially developed as a potential antidepressant, but its psychoactive effects led to its classification as a Schedule I drug in the United States. Despite its illicit status, 4-MTA has been the subject of scientific research due to its potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of 4-MTA is not fully understood. However, it is believed to act as a serotonin releaser and reuptake inhibitor. This means that it increases the release of serotonin in the brain and prevents its reuptake, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased energy, and decreased appetite. However, 4-MTA has been shown to have a higher affinity for serotonin receptors than other amphetamines, which could make it more effective in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MTA in lab experiments is its relatively simple synthesis method. Additionally, its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in the brain. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments.
Orientations Futures
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as an antidepressant. Studies have shown that it has a high affinity for serotonin receptors, which suggests that it may be effective in treating depression. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic uses of 4-MTA and its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-MTA involves the reaction of 4-aminobenzamide with methyl isothiocyanate. The resulting compound is then methylated using formaldehyde and formic acid to yield 4-MTA. The synthesis of 4-MTA is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4-MTA has been the subject of scientific research due to its potential therapeutic uses. Studies have shown that 4-MTA has a high affinity for serotonin receptors, which suggests that it may have antidepressant properties. Additionally, 4-MTA has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(methylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-11-9(14)12-7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVZZCUINUPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamothioylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)



![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)